An In-depth Technical Guide to Sumatriptan N-Oxide: Structure, Properties, and Analysis
An In-depth Technical Guide to Sumatriptan N-Oxide: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of Sumatriptan N-Oxide, a key metabolite and potential impurity of the widely used anti-migraine drug, Sumatriptan. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on its chemical characteristics, metabolic formation, and analytical quantification.
Introduction: The Significance of Sumatriptan N-Oxide
Sumatriptan, a selective serotonin 5-HT1B/1D receptor agonist, is a cornerstone in the acute treatment of migraine and cluster headaches.[1] Its therapeutic action stems from its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides. The metabolic fate of Sumatriptan is a critical aspect of its pharmacology and toxicology, with the primary clearance pathway being oxidative deamination by monoamine oxidase A (MAO-A).[2][3] However, minor metabolic pathways, including the formation of Sumatriptan N-Oxide, contribute to the overall disposition of the drug.
Sumatriptan N-Oxide is not only a metabolite but is also recognized as a potential impurity in the drug substance, designated as "Sumatriptan EP Impurity D".[4] Therefore, understanding its chemical properties, formation, and analytical detection is paramount for quality control, impurity profiling, and a complete understanding of Sumatriptan's in vivo behavior.
Chemical and Physical Properties
Sumatriptan N-Oxide is the product of oxidation at the tertiary amine of Sumatriptan's dimethylaminoethyl side chain. This modification significantly alters the molecule's polarity and chemical behavior.
Chemical Structure
The structure of Sumatriptan N-Oxide is characterized by the addition of an oxygen atom to the nitrogen of the dimethylamino group.
A diagram illustrating the N-oxide functional group on the Sumatriptan molecule.
Physicochemical Data
Quantitative data for Sumatriptan N-Oxide are primarily available through chemical suppliers and regulatory documents. A summary of its key properties is presented below, with data for the parent drug, Sumatriptan, included for comparison.
| Property | Sumatriptan N-Oxide | Sumatriptan (Parent Drug) |
| CAS Number | 212069-94-8[4][5][6] | 103628-46-2[1] |
| Molecular Formula | C₁₄H₂₁N₃O₃S[4][5] | C₁₄H₂₁N₃O₂S[1] |
| Molecular Weight | 311.40 g/mol [4] | 295.40 g/mol [1] |
| IUPAC Name | N,N-dimethyl-2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethanamine oxide[4] | 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide[1] |
| Physical State | Solid, Pale Beige to Light Brown | Solid[1] |
| Solubility | Water[6] | 54 mg/mL in water[1] |
| Melting Point | Data not available | 169-171 °C[7] |
Synthesis and Formation
Laboratory Synthesis
A specific, detailed protocol for the laboratory synthesis of Sumatriptan N-Oxide is not widely published in peer-reviewed literature. However, its preparation follows standard organic chemistry principles for the N-oxidation of a tertiary amine. A plausible synthetic route involves the direct oxidation of Sumatriptan using a suitable oxidizing agent.
Conceptual Protocol:
-
Dissolution: Sumatriptan free base is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or methanol.
-
Oxidation: A peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), or a solution of hydrogen peroxide with a catalyst, is added to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is quenched and washed to remove unreacted oxidizing agents and byproducts. The crude Sumatriptan N-Oxide is then purified, typically using column chromatography, to yield the final product.
The synthesis of the related Eletriptan N-oxide via oxidation with hydrogen peroxide and an ammonium molybdate catalyst provides a procedural precedent for this type of transformation within the triptan class.
Metabolic Formation
While the predominant metabolic pathway for Sumatriptan involves MAO-A, in vitro studies using human recombinant enzymes have demonstrated that Cytochrome P450 (CYP) enzymes are also involved in its metabolism.[2] Specifically, CYP1A2 and CYP2D6 have been shown to catalyze the formation of small quantities of Sumatriptan N-Oxide.[2][3] This represents a minor but significant metabolic route.
Metabolic pathways of Sumatriptan.
Pharmacology and Toxicology
The pharmacological and toxicological profile of Sumatriptan N-Oxide has not been extensively characterized in the public domain. Its activity is generally considered in the context of being a minor metabolite of a well-studied parent drug.
Receptor Binding and Pharmacological Activity
Sumatriptan exerts its therapeutic effect through high-affinity binding to 5-HT1D (Ki = 17 nM) and 5-HT1B (Ki = 27 nM) receptors.[8][9] There is limited publicly available data detailing the specific receptor binding affinities (Ki or IC₅₀ values) of Sumatriptan N-Oxide. The structural modification from a tertiary amine to an N-oxide is expected to alter its binding profile, potentially reducing its affinity for serotonin receptors due to changes in polarity and stereoelectronic properties. One supplier notes that the N-oxide has been shown to be less potent than the parent compound in certain in vitro assays. A full characterization of its functional activity at 5-HT receptor subtypes remains an area for further investigation.
Toxicological Profile
Analytical Methodologies
The identification and quantification of Sumatriptan N-Oxide are crucial for metabolic studies and for the quality control of Sumatriptan drug products. The primary analytical technique for this purpose is reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (MS).
Chromatographic Separation and Detection
A stability-indicating HPLC method is required to separate Sumatriptan from its N-oxide and other degradation products.
Typical HPLC-UV Protocol:
-
Column: A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A buffered aqueous phase (e.g., potassium dihydrogen phosphate adjusted to an acidic pH) and an organic modifier like acetonitrile are typical.[12] An isocratic or gradient elution may be employed to achieve optimal separation.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.[12]
-
Detection: UV detection is typically performed at a wavelength where the indole chromophore absorbs strongly, such as 227 nm or 228 nm.[12][13]
-
Retention: Due to its increased polarity, Sumatriptan N-Oxide is expected to have a shorter retention time than Sumatriptan under typical reverse-phase conditions.
Mass Spectrometry Characterization
Mass spectrometry is indispensable for the unambiguous identification of Sumatriptan N-Oxide.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for generating the protonated molecular ion [M+H]⁺.
-
Molecular Ion: For Sumatriptan N-Oxide (C₁₄H₂₁N₃O₃S), the expected monoisotopic mass of the [M+H]⁺ ion is approximately 312.13.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is used to confirm the structure. The fragmentation pattern of Sumatriptan N-Oxide will differ from that of Sumatriptan. While Sumatriptan typically shows a characteristic fragment at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion, the N-oxide will exhibit different fragmentation pathways, likely involving the loss of the oxygen atom or rearrangements involving the N-oxide group. Studies on degradation products have used LC-MS/MS to confirm the structure of the N-oxide.[14]
Analytical workflow for the identification of Sumatriptan N-Oxide.
Conclusion
Sumatriptan N-Oxide is a relevant molecule in the study of Sumatriptan, serving as both a minor metabolite and a process impurity. While its pharmacological and toxicological profiles are not as extensively documented as the parent drug, its chemical properties and analytical signatures are well-defined. The methodologies outlined in this guide, particularly RP-HPLC coupled with mass spectrometry, provide a robust framework for the reliable detection and quantification of this compound. For professionals in drug development and quality assurance, a thorough understanding of Sumatriptan N-Oxide is essential for ensuring the comprehensive characterization and quality control of Sumatriptan-containing pharmaceuticals. Further research into the specific biological activities of this N-oxide could provide a more complete picture of Sumatriptan's overall pharmacological profile.
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